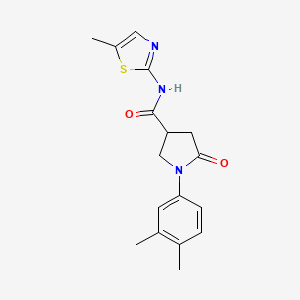![molecular formula C16H17N3O B4614160 1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B4614160.png)
1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone
Overview
Description
1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone is a complex organic compound that features both indole and pyrimidine moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Pyrimidine derivatives are also significant in medicinal chemistry due to their presence in nucleic acids and various pharmaceuticals .
Scientific Research Applications
1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone has several scientific research applications:
Preparation Methods
The synthesis of 1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods often scale up these reactions using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of 1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrimidine moiety may interact with nucleic acids, affecting DNA and RNA synthesis . These interactions can lead to the compound’s observed biological effects, such as antiviral or anticancer activities .
Comparison with Similar Compounds
1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-5-yl]ethanone can be compared with other indole and pyrimidine derivatives:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
5-fluorouracil: A pyrimidine analog used as an anticancer drug.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
The uniqueness of this compound lies in its combined indole and pyrimidine structure, which may offer synergistic biological activities and diverse chemical reactivity .
Properties
IUPAC Name |
1-[4-methyl-2-(2-methyl-2,3-dihydroindol-1-yl)pyrimidin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10-8-13-6-4-5-7-15(13)19(10)16-17-9-14(12(3)20)11(2)18-16/h4-7,9-10H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSXWIMYRNVMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3=NC=C(C(=N3)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-trichloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4614089.png)
![2-{3-[(4-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4614099.png)
![[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-fluorobenzoate](/img/structure/B4614106.png)
![methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4614122.png)
![N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4614132.png)
![N-3-pyridinyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4614135.png)
![4-chloro-N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4614137.png)
![3,5-DIMETHYL-N~4~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4614138.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4614150.png)
![N-[3-(1-PIPERIDINYLCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CYCLOBUTANECARBOXAMIDE](/img/structure/B4614163.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B4614170.png)
![5-bromo-N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B4614175.png)
![2-{3-[(4-isopropylphenoxy)methyl]benzoyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4614181.png)
